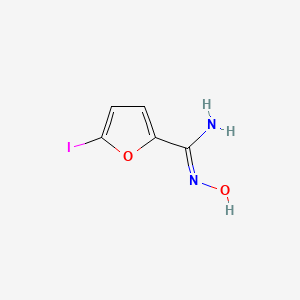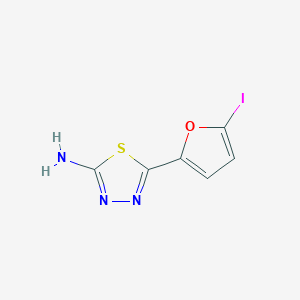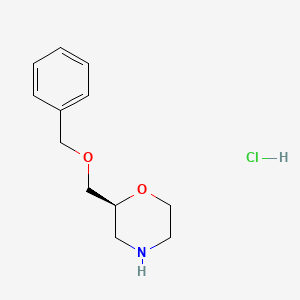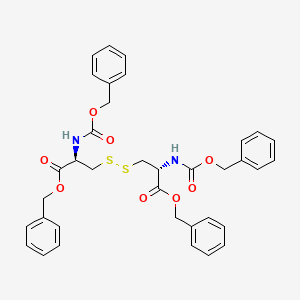
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) is a complex organic compound characterized by its unique disulfide linkage and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two cysteine derivatives. This can be achieved through oxidation reactions using reagents such as iodine or hydrogen peroxide.
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during the synthesis.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyloxycarbonyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Deprotected amino acids.
科学研究应用
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in disulfide bond formation and stability in proteins.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and peptides. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
L-Cysteine, L-alanyl-, bimol. (2→2′)-disulfide: Similar disulfide linkage but different amino acid composition.
(2R,2’S)-3,3’-Disulfanediylbis(2-{[(benzyloxy)carbonyl]amino}propanoate): Similar structure but different stereochemistry.
Uniqueness
(2R,2R)-dibenzyl 3,3-disulfanediylbis(2-(((benzyloxy)carbonyl)amino)propanoate) is unique due to its specific stereochemistry and the presence of benzyloxycarbonyl protecting groups, which confer distinct chemical properties and reactivity compared to similar compounds.
属性
IUPAC Name |
benzyl (2R)-3-[[(2R)-3-oxo-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8S2/c39-33(43-21-27-13-5-1-6-14-27)31(37-35(41)45-23-29-17-9-3-10-18-29)25-47-48-26-32(34(40)44-22-28-15-7-2-8-16-28)38-36(42)46-24-30-19-11-4-12-20-30/h1-20,31-32H,21-26H2,(H,37,41)(H,38,42)/t31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTPIWBYYXLFQD-ACHIHNKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CSSCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CSSC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8137284.png)
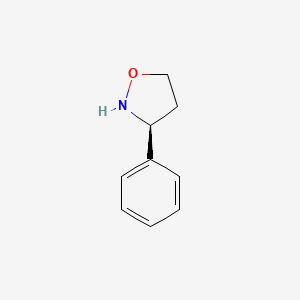
![tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8137296.png)
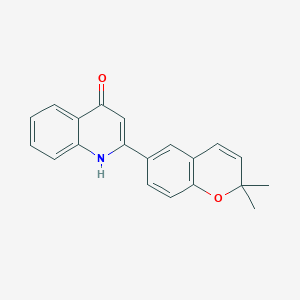
![4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8137304.png)
![Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B8137312.png)
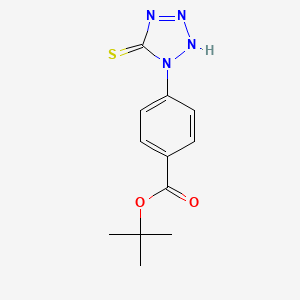
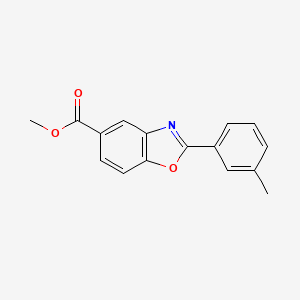
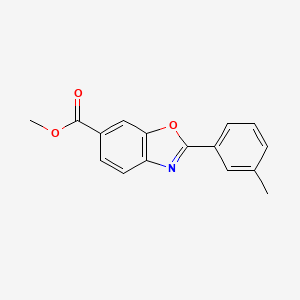
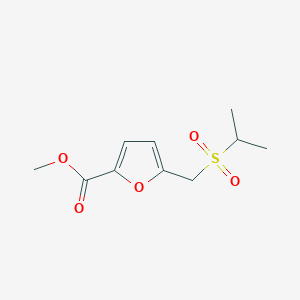
![[1-Phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8137344.png)
